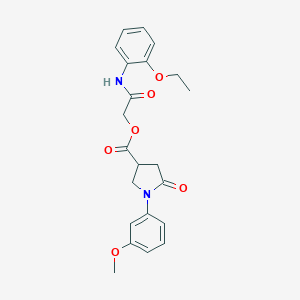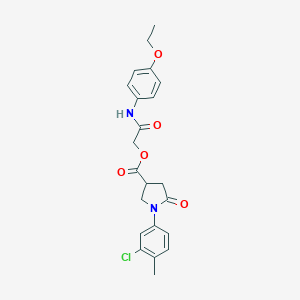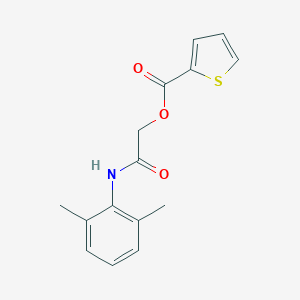![molecular formula C15H15NO3 B270980 2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270980.png)
2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is a compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the modulation of various signaling pathways and molecular targets involved in the pathogenesis of diseases such as cancer and inflammation.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. These effects include the inhibition of cell proliferation, induction of apoptosis, modulation of immune response, and reduction of inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using 2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments include its high potency, selectivity, and solubility in various solvents. However, the limitations of using this compound in lab experiments include its high cost, limited availability, and potential toxicity.
Future Directions
There are various future directions for the research on 2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. These include the investigation of its potential as a drug candidate for the treatment of specific diseases such as cancer and inflammation, the development of new synthetic routes for its synthesis, the exploration of its potential as a building block for the synthesis of new materials, and the elucidation of its mechanism of action at the molecular level.
Conclusion
In conclusion, this compound is a compound that has been the subject of scientific research due to its potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound is needed to fully understand its potential and limitations.
Synthesis Methods
The synthesis of 2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves the reaction of N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide with an oxidizing agent such as potassium permanganate or sodium hypochlorite. This reaction results in the formation of the desired product.
Scientific Research Applications
2-oxo-N-phenylhexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied for its potential applications in various fields such as pharmacology, medicinal chemistry, and material science. In pharmacology, this compound has been investigated for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders. In medicinal chemistry, this compound has been studied for its potential as a lead compound for the development of new drugs with improved efficacy and safety profiles. In material science, this compound has been investigated for its potential as a building block for the synthesis of new materials with unique properties.
properties
Molecular Formula |
C15H15NO3 |
|---|---|
Molecular Weight |
257.28 g/mol |
IUPAC Name |
5-oxo-N-phenyl-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C15H15NO3/c17-14(16-9-4-2-1-3-5-9)12-8-6-10-11(7-8)19-15(18)13(10)12/h1-5,8,10-13H,6-7H2,(H,16,17) |
InChI Key |
XVZVHBKIVGUKRA-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)NC4=CC=CC=C4)C(=O)O3 |
Canonical SMILES |
C1C2CC3C1C(C2C(=O)NC4=CC=CC=C4)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)


![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270903.png)


![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)

![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270918.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270920.png)